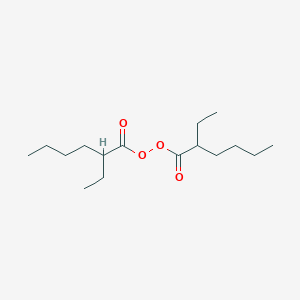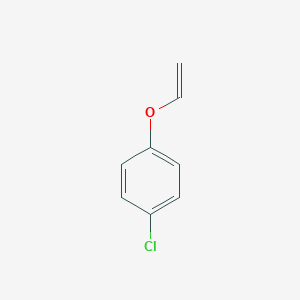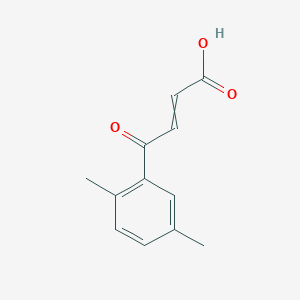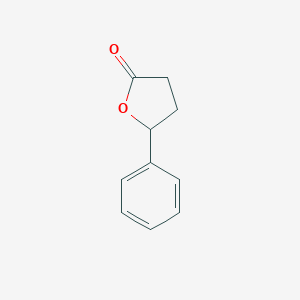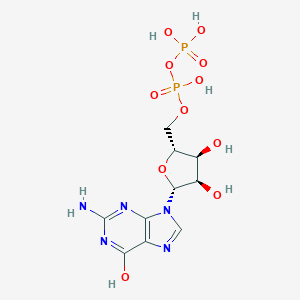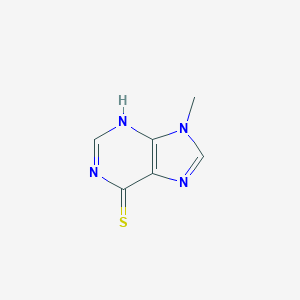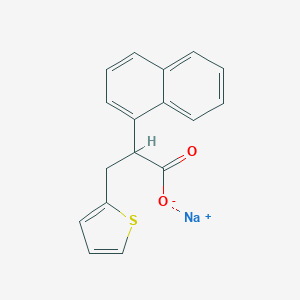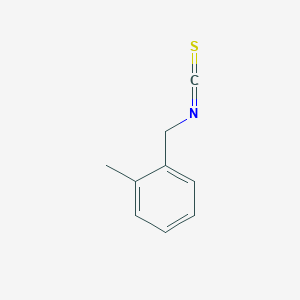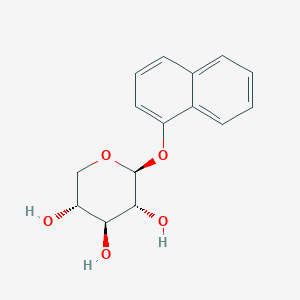
1-Naphthylxylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthylxylopyranoside, also known as NXP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a xyloside derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NXP has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1-Naphthylxylopyranoside is not fully understood. However, studies have suggested that 1-Naphthylxylopyranoside may interact with cellular membranes and alter their properties. 1-Naphthylxylopyranoside has also been reported to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
1-Naphthylxylopyranoside has been reported to have various biochemical and physiological effects. Studies have suggested that 1-Naphthylxylopyranoside may inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. 1-Naphthylxylopyranoside has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 1-Naphthylxylopyranoside has been reported to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1-Naphthylxylopyranoside has several advantages and limitations for lab experiments. One of the advantages of 1-Naphthylxylopyranoside is its high purity and stability, which make it suitable for various applications. Furthermore, 1-Naphthylxylopyranoside has been reported to exhibit low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of 1-Naphthylxylopyranoside is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 1-Naphthylxylopyranoside. One of the future directions is to further investigate the mechanism of action of 1-Naphthylxylopyranoside. Understanding the mechanism of action may provide insights into its potential applications in various fields. Furthermore, future research may focus on developing more efficient and cost-effective methods for synthesizing 1-Naphthylxylopyranoside. Additionally, research may focus on exploring the potential of 1-Naphthylxylopyranoside as a drug candidate for various diseases. Finally, future research may focus on developing new applications of 1-Naphthylxylopyranoside in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 1-Naphthylxylopyranoside is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-Naphthylxylopyranoside has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. 1-Naphthylxylopyranoside has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Naphthylxylopyranoside. Understanding the potential of 1-Naphthylxylopyranoside may provide insights into its applications in various fields, and may contribute to the development of new technologies and drugs.
合成方法
1-Naphthylxylopyranoside can be synthesized using different methods. One of the most commonly used methods involves the reaction of naphthalene with xylose in the presence of an acid catalyst. This method results in the formation of 1-Naphthylxylopyranoside as a white crystalline solid. Another method involves the use of a glycosylation reaction between naphthalene and xylose using a glycosyl donor and an activator. This method has been reported to yield higher purity and yield of 1-Naphthylxylopyranoside.
科学研究应用
1-Naphthylxylopyranoside has been studied for its potential applications in various scientific fields. One of the most promising applications of 1-Naphthylxylopyranoside is in the development of fluorescent probes for imaging biological systems. 1-Naphthylxylopyranoside has been reported to exhibit fluorescence properties, which make it useful for imaging cells and tissues. Furthermore, 1-Naphthylxylopyranoside has been studied for its potential as a chiral auxiliary in asymmetric synthesis. 1-Naphthylxylopyranoside has also been reported to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development.
属性
CAS 编号 |
17306-99-9 |
|---|---|
产品名称 |
1-Naphthylxylopyranoside |
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H16O5/c16-11-8-19-15(14(18)13(11)17)20-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,13-18H,8H2/t11-,13+,14-,15+/m1/s1 |
InChI 键 |
ZOOXYVVKCZCRPF-BEAPCOKYSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
同义词 |
1-naphthyl-beta-D-xylopyranoside 1-naphthylxylopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



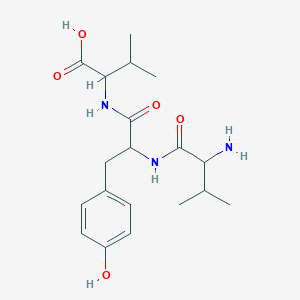
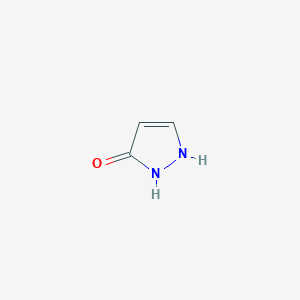
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
